

Theoretical vs. experimental properties of 2-Ethylbutyl benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylbutyl benzoate

Cat. No.: B15375592

[Get Quote](#)

An In-depth Technical Guide to the Theoretical and Experimental Properties of **2-Ethylbutyl Benzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of **2-Ethylbutyl benzoate** (CAS No. 5444-76-8). The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its chemical and physical characteristics. This guide includes a summary of its computed and available experimental data, a detailed hypothetical protocol for its synthesis via Fischer esterification, and methodologies for its characterization using various spectroscopic techniques. The information is presented in clearly structured tables for comparative analysis, and logical relationships and experimental workflows are visualized using Graphviz diagrams.

Introduction

2-Ethylbutyl benzoate is a benzoate ester of 2-ethylbutanol. Benzoate esters are a class of organic compounds with applications in various fields, including the fragrance, flavor, and pharmaceutical industries. A thorough understanding of the physicochemical properties of **2-Ethylbutyl benzoate** is essential for its potential applications in research and development.

This guide aims to bridge the gap in consolidated information by presenting both theoretical predictions and available experimental findings.

Chemical and Physical Properties

The following tables summarize the known theoretical and experimental properties of **2-Ethylbutyl benzoate**. Theoretical values are primarily derived from computational models and should be considered as estimates.

Table 1: General and Computed Properties of 2-Ethylbutyl Benzoate

Property	Value	Source
IUPAC Name	2-ethylbutyl benzoate	PubChem[1][2]
Synonyms	Benzoic acid, 2-ethylbutyl ester; NSC19156	PubChem[1][2]
CAS Number	5444-76-8	PubChem[1][2]
Molecular Formula	C ₁₃ H ₁₈ O ₂	PubChem[1][2]
Molecular Weight	206.28 g/mol	PubChem[1][2]
Canonical SMILES	<chem>CCC(CC)COC(=O)C1=CC=CC=C1</chem>	PubChem[1][2]
InChI Key	CCSSRPVVDCBKLS-UHFFFAOYSA-N	PubChem[1][2]
XLogP3	4.3	PubChem[1][2]
Hydrogen Bond Donor Count	0	PubChem[1][2]
Hydrogen Bond Acceptor Count	2	PubChem[1][2]
Rotatable Bond Count	5	PubChem[1][2]
Exact Mass	206.130679813 Da	PubChem[1][2]
Topological Polar Surface Area	26.3 Å ²	PubChem[1][2]

Table 2: Experimental Physical Properties of 2-Ethylbutyl Benzoate

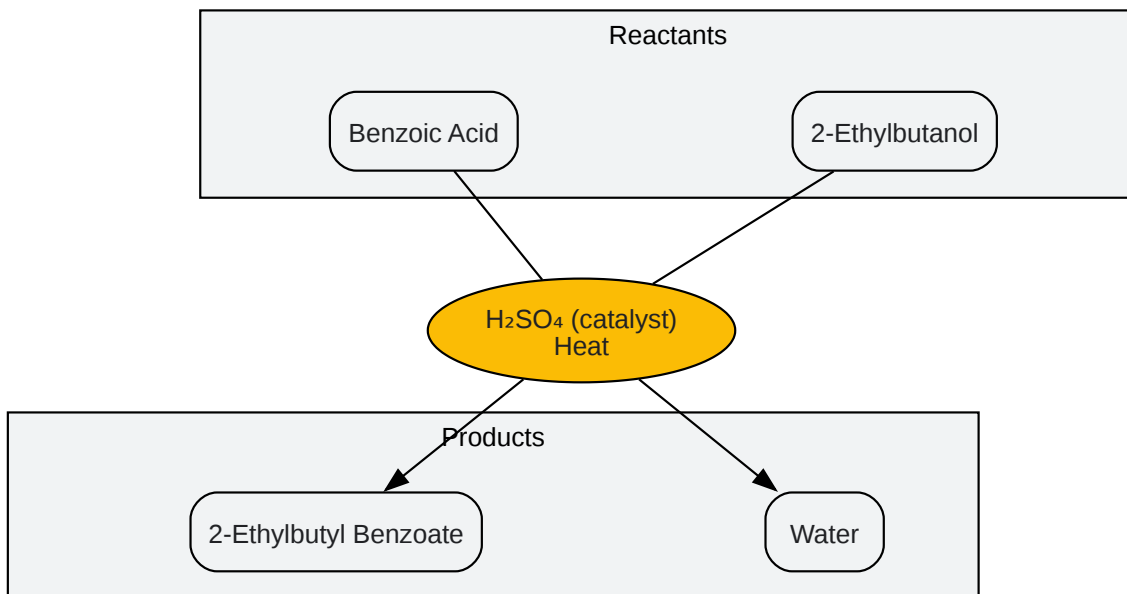
Property	Value	Source
Kovats Retention Index (Semi-standard non-polar)	1555	PubChem[1][2]
Boiling Point	Data not available	-
Melting Point	Data not available	-
Density	Data not available	-
Refractive Index	Data not available	-

Note: There is a significant lack of experimentally determined physical constants for **2-Ethylbutyl benzoate** in publicly available literature. The values for boiling point, melting point, density, and refractive index remain to be experimentally determined.

Synthesis of 2-Ethylbutyl Benzoate

The most common method for the synthesis of benzoate esters is the Fischer esterification of benzoic acid with the corresponding alcohol.

Reaction Scheme



[Click to download full resolution via product page](#)

Figure 1: Fischer Esterification of Benzoic Acid.

Experimental Protocol: Fischer Esterification

This protocol is a standard procedure adapted for the synthesis of **2-Ethylbutyl benzoate**.

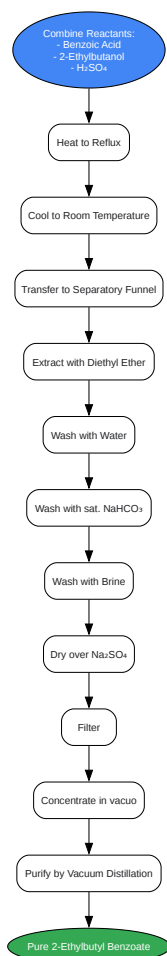
Materials:

- Benzoic acid
- 2-Ethylbutanol
- Concentrated sulfuric acid (H₂SO₄)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine benzoic acid (1.0 eq), 2-ethylbutanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol% relative to benzoic acid).
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
- **Extraction:** Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid - be cautious of CO_2 evolution), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 2-ethylbutanol.
- **Purification:** The crude **2-Ethylbutyl benzoate** can be further purified by vacuum distillation to obtain the final product.



[Click to download full resolution via product page](#)

Figure 2: Synthesis and Purification Workflow.

Spectroscopic and Chromatographic Data

Characterization of **2-Ethylbutyl benzoate** is typically performed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic and Chromatographic Data for 2-Ethylbutyl Benzoate

Technique	Data Summary
^{13}C NMR	Spectral data is available on PubChem. The spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the 2-ethylbutyl group. [1] [2]
Mass Spectrometry (GC-MS)	The NIST database contains the mass spectrum of "Benzoic acid, 2-ethylbutyl ester". The spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the 2-ethylbutyl group. [2]
Gas Chromatography (GC)	A Kovats Retention Index of 1555 (semi-standard non-polar column) is reported. [1] [2]
Infrared (IR) Spectroscopy	No experimental IR spectrum is readily available. A theoretical spectrum would show a strong C=O stretch for the ester around 1720 cm^{-1} , C-O stretches, and aromatic C-H and C=C stretches.
^1H NMR	No experimental ^1H NMR spectrum is readily available. A theoretical spectrum would show signals for the aromatic protons, the -OCH ₂ - protons of the ester, and the protons of the ethyl and butyl groups, with characteristic splitting patterns.

Experimental Protocols for Characterization

The following are general protocols for the spectroscopic and chromatographic analysis of **2-Ethylbutyl benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl_3) in an NMR tube.

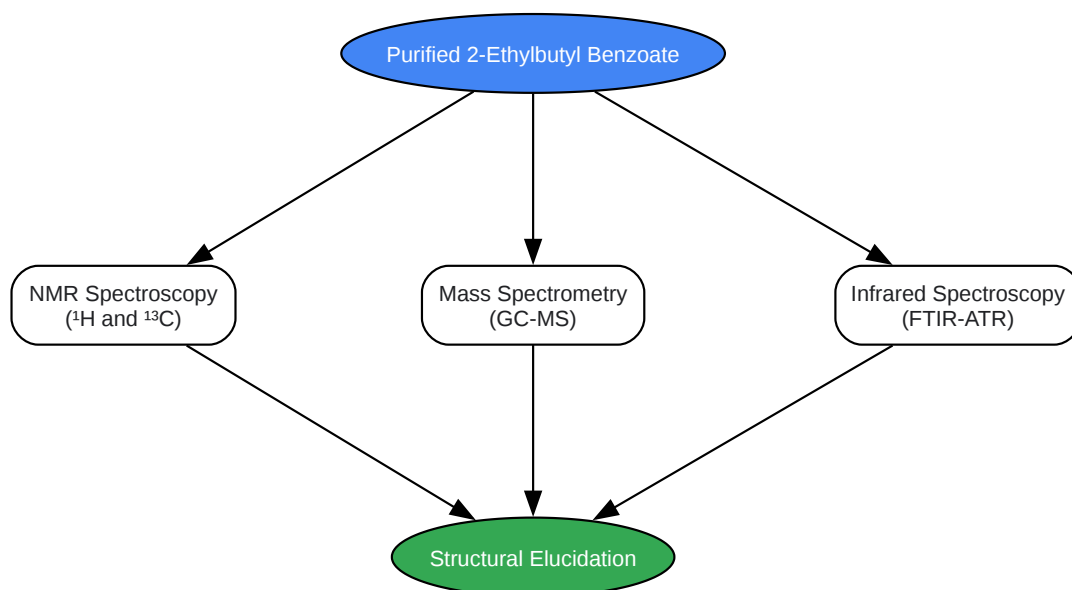
- ^1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
- ^{13}C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer.

Mass Spectrometry (MS):

- Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
- GC Conditions: A capillary column (e.g., 5% Phenyl methyl siloxane) is used. The oven temperature is programmed to ramp to allow for separation.
- MS Ionization: Electron Ionization (EI) at 70 eV is common.

Infrared (IR) Spectroscopy:

- Technique: Can be performed on a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR).
- Data Collection: The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.



[Click to download full resolution via product page](#)

Figure 3: Analytical Workflow for Characterization.

Conclusion

This technical guide has compiled the available theoretical and limited experimental data for **2-Ethylbutyl benzoate**. While computed properties and some spectral data are accessible, there is a clear need for experimental determination of its fundamental physical properties. The provided synthesis and characterization protocols offer a framework for researchers to produce and analyze this compound. Further experimental investigation is crucial to fully characterize **2-Ethylbutyl benzoate** for its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cir-safety.org [cir-safety.org]
- 2. 2-Ethylbutyl benzoate | C₁₃H₁₈O₂ | CID 227543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical vs. experimental properties of 2-Ethylbutyl benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15375592#theoretical-vs-experimental-properties-of-2-ethylbutyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com